

Introduction: The Strategic Value of a Versatile Pyrazole Intermediate

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Compound of Interest

Compound Name: 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Cat. No.: B028409

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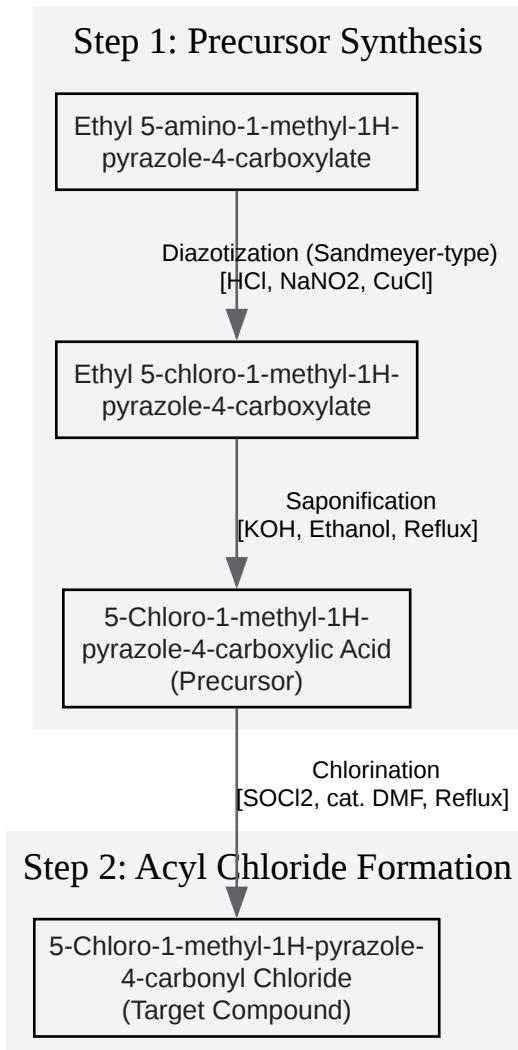
5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS No. 110763-09-2) is a highly reactive and versatile intermediate.[1][2] Its structure, featuring a substituted pyrazole ring, is a "biologically privileged" scaffold found in numerous bioactive molecules.[3] The presence of the acyl chloride functional group allows for facile nucleophilic acyl substitution, making it an ideal starting point for the synthesis of a wide array of amides, esters, and other derivatives.[4][5] This guide will provide the necessary technical details to synthesize, handle, and effectively utilize this important chemical intermediate.

Synthesis of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

The most common and reliable pathway to the target compound involves a two-step process: the synthesis of the precursor, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, followed by its conversion to the final acyl chloride.

Overall Synthetic Workflow

The logical flow from a commercially available precursor to the final product is illustrated below. This workflow ensures high purity and good yields through well-established chemical transformations.



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Caption: Overall workflow for the synthesis of the target compound.

Synthesis of Precursor: 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid

The carboxylic acid precursor is reliably synthesized via the hydrolysis (saponification) of its corresponding ethyl ester.

Experimental Protocol: Saponification of Ethyl Ester[6]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (13.0 g, 0.07 mol) and potassium hydroxide (7.8 g, 0.14 mol) in 75 mL of ethanol.
- Heating: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup and Isolation:
 - After cooling the solution to room temperature, pour it over a mixture of water and ice.
 - Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid with cold water, then dry it thoroughly.
- Purification: Recrystallize the crude solid from water to yield pure 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

Causality and Insights:

- Choice of Base: Potassium hydroxide (KOH) is a strong base that effectively hydrolyzes the ester to its carboxylate salt. Using two equivalents of KOH ensures the reaction goes to completion.
- Solvent: Ethanol is an excellent solvent for both the ester and KOH, and its boiling point is suitable for refluxing the reaction mixture without requiring excessively high temperatures.
- Acidification: Acidification is a critical step to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

Parameter	Value	Reference
Starting Material	Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate	[6]
Yield	5.4 g (approx. 48% based on stoichiometry)	[6]
Melting Point	195-197 °C	[6]

An alternative route to the ethyl ester precursor involves a Sandmeyer-type reaction on ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using reagents like nitrosyl chloride.[7]

Synthesis of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is efficiently achieved using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Chlorination with Thionyl Chloride[8]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
- Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 30 mL for ~4.5 g of acid) and a catalytic amount of DMF (e.g., 0.2 mL).[8]
- Heating: Heat the mixture to reflux for 5 hours. The reaction should be performed in a well-ventilated fume hood.
- Workup and Isolation:
 - After the reaction is complete, allow the mixture to cool.
 - Remove the excess thionyl chloride by distillation under reduced pressure.

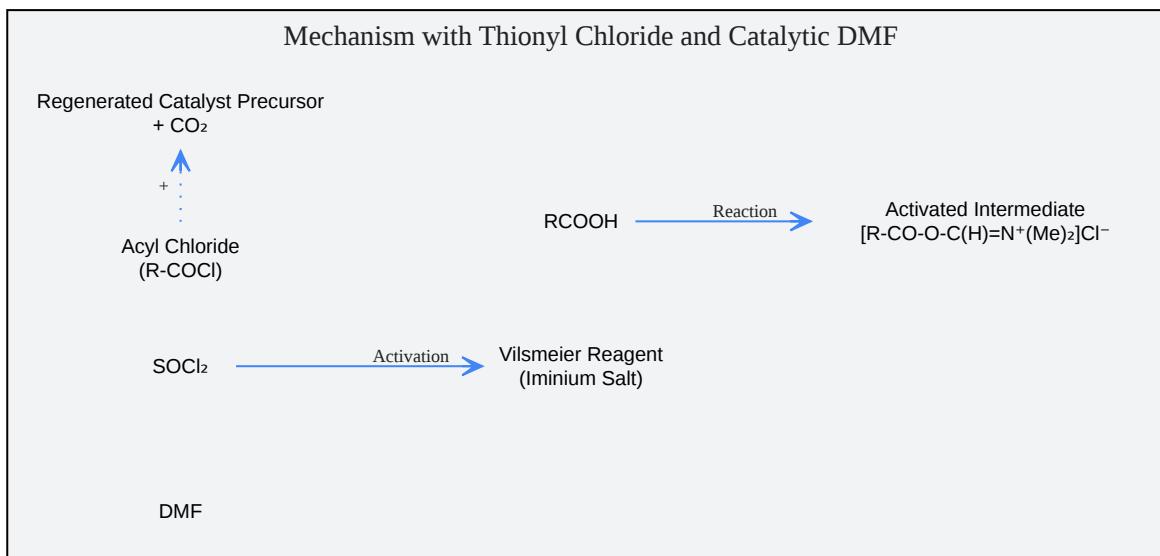
- The resulting residue is the crude **5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride**, which can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Causality and Insights:

- Chlorinating Agent: Thionyl chloride is an excellent choice because the byproducts of the reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases.^[9] This helps to drive the reaction to completion according to Le Châtelier's principle.^[9]
- Catalyst (DMF): DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is a more potent activating agent for the carboxylic acid than thionyl chloride alone, thus accelerating the reaction.^[9]
- Excess Reagent: Using thionyl chloride as both the reagent and the solvent ensures that the carboxylic acid is fully consumed.

Reaction Mechanism: Acyl Chloride Formation

The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established nucleophilic substitution mechanism. The catalytic role of DMF is crucial for enhancing the reaction rate.



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Caption: Catalytic cycle for acyl chloride formation using SOCl₂ and DMF.

The reaction begins with the carboxylic acid attacking the thionyl chloride to form a reactive chlorosulfite intermediate.[10][11] This intermediate is then attacked by a chloride ion. The unstable tetrahedral intermediate collapses, releasing the final acyl chloride product along with gaseous SO₂ and HCl.[9][12]

Physicochemical Properties and Spectroscopic Data

Here are the known and predicted properties for **5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride**.

Property	Value / Prediction	Reference(s)
CAS Number	110763-09-2	[1] [2]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O	[1] [2]
Molecular Weight	179.00 g/mol	[1]
Appearance	Expected to be a liquid or low-melting solid	Inferred
Predicted ¹ H NMR	δ (ppm): ~3.8-4.2 (s, 3H, N-CH ₃), ~8.0-8.5 (s, 1H, Pyrazole C-H)	[4]
Predicted ¹³ C NMR	δ (ppm): ~160-165 (C=O, acyl chloride)	[4]
Predicted IR (cm ⁻¹)	~1750-1800 (strong, C=O stretch of acyl chloride)	[4]
Reactivity	Highly reactive towards nucleophiles (water, alcohols, amines). Moisture sensitive.	[4] [5]

Applications in Synthesis

The primary utility of **5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** is as a reactive handle to introduce the pyrazole moiety into larger molecules, particularly in the synthesis of amides, which are prevalent in bioactive compounds.

Agrochemicals

This class of compounds serves as crucial intermediates for modern insecticides and fungicides. The pyrazole amide functional group is a key pharmacophore in several commercial products that target vital biological pathways in pests, such as the GABA receptor.[\[13\]](#)

Pharmaceutical Research

In drug discovery, the pyrazole core is a versatile scaffold. By reacting **5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** with various amines, researchers can rapidly generate libraries

of novel amide compounds for biological screening. For instance, related pyrazole carbonyl chlorides have been used to synthesize compounds with potential photochromic and other advanced material properties.[14] The reaction with substituted anilines or other heterocyclic amines can lead to complex molecules with potential applications as enzyme inhibitors or receptor modulators.[15]

Safety and Handling

As a Senior Application Scientist, I must emphasize that this compound and the reagents used in its synthesis pose significant hazards. Adherence to strict safety protocols is mandatory.

- **5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride:**
 - Hazard: Acyl chlorides are corrosive and react violently with water, releasing HCl gas. They are lachrymatory and harmful if inhaled, ingested, or absorbed through the skin.
 - Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Keep away from moisture and sources of ignition.
- Thionyl Chloride (SOCl₂):
 - Hazard: Highly toxic, corrosive, and a strong lachrymator. Reacts violently with water.
 - Handling: Handle only in a fume hood with extreme caution. Ensure a neutralizing agent (e.g., sodium bicarbonate solution) is readily available for spills.
- Waste Disposal:
 - Quench any residual acyl chloride or thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. Dispose of all chemical waste in accordance with local, state, and federal regulations.

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